3-Chloro-5-morpholinophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

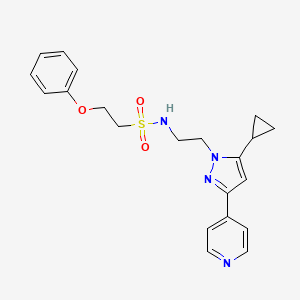

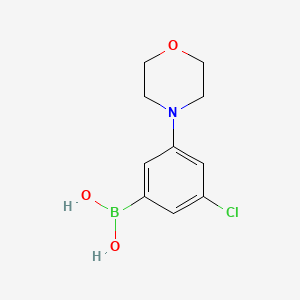

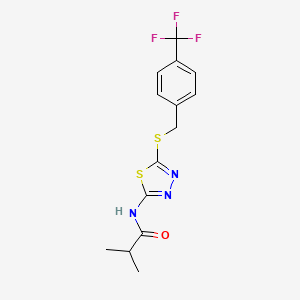

3-Chloro-5-morpholinophenylboronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is used in laboratory settings and for the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-morpholinophenylboronic acid is represented by the formula C10H13BClNO3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms.Chemical Reactions Analysis

Boronic acids and their esters, such as 3-Chloro-5-morpholinophenylboronic acid, are valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The predicted density of 3-Chloro-5-morpholinophenylboronic acid is 1.35±0.1 g/cm3, and its predicted boiling point is 477.6±55.0 °C . The molecular weight of the compound is 241.48 .Scientific Research Applications

Chemical Synthesis and Intermediates

3-Chloro-5-morpholinophenylboronic acid and its derivatives have been widely used in the synthesis of various chemical compounds. For instance, o-Formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, a compound that exhibits a typical hydrogen-bonded dimer motif in the solid state with a planar benzoxaborole fragment (Sporzyński et al., 2005). Additionally, the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine (BW 394U), a potential antisenility agent, involves the use of morpholine as a key intermediate, showcasing the compound's relevance in pharmaceutical synthesis (Samano et al., 2000).

Biological Evaluation and Medicinal Chemistry

Morpholine derivatives have been investigated for their biological activities. For example, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating a morpholine moiety, exhibited good molluscicidal effects (Duan et al., 2014). Furthermore, 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride has shown potent antidepressive activities, indicating the potential of these compounds in antidepressant drug development (Guo Ya-nan, 2010).

Materials and Corrosion Science

Morpholine derivatives have also found applications in materials science, particularly in corrosion inhibition. For instance, 8-hydroxyquinoline derivatives, including those with morpholine groups, demonstrated significant anti-corrosion properties for mild steel in an acidic medium. Their efficiency was confirmed through various techniques such as gravimetric, electrochemical, and molecular dynamics simulation investigations (Douche et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-Chloro-5-morpholinophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 3-Chloro-5-morpholinophenylboronic acid involves its interaction with its targets in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 3-Chloro-5-morpholinophenylboronic acid is the SM coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 3-Chloro-5-morpholinophenylboronic acid is the formation of new carbon-carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Chloro-5-morpholinophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the presence of other functional groups, the choice of solvent, and the temperature of the reaction . Additionally, the stability of the compound can be influenced by factors such as pH and exposure to air .

properties

IUPAC Name |

(3-chloro-5-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZUNVIATKBXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)N2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)